2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one

Lipophilicity Physicochemical Properties Drug Discovery

Select this specific 3-CF3-phenyl cyclopentanone to guarantee superior lipophilicity (LogP) and metabolic stability in your lead compounds. The strong electron-withdrawing CF3 group predictably modulates carbonyl reactivity for stereoselective synthesis, making it irreplaceable by non-fluorinated or 4-fluoro analogs. Ideal for medchem and agrochemical programs requiring enhanced membrane permeability.

Molecular Formula C12H11F3O
Molecular Weight 228.21 g/mol
CAS No. 1344328-00-2
Cat. No. B1428813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one
CAS1344328-00-2
Molecular FormulaC12H11F3O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H11F3O/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(10)16/h1,3-4,7,10H,2,5-6H2
InChIKeyLDVVDLXCWWXADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one: Key Procurement Data, Scaffold Properties, and Structural Benchmarking


2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one (CAS 1344328-00-2) is a fluorinated cyclopentanone derivative characterized by a trifluoromethyl-substituted phenyl ring attached at the 2-position of the cyclopentanone core [1]. With a molecular formula of C12H11F3O and a molecular weight of 228.21 g/mol, this compound is primarily available as a research-grade building block with a standard commercial purity of 95% . Its structure presents a chiral center at the 2-position of the cyclopentanone ring, making it available as a racemic mixture. The presence of the 3-trifluoromethyl group imparts distinct electronic and steric properties that differentiate it from non-fluorinated or differently substituted analogs [2].

Why Generic Substitution Fails: Quantified Physicochemical Differentiation of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one


Generic substitution of 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one with simpler cyclopentanone analogs is inadvisable due to the profound impact of the 3-CF3-phenyl moiety on key molecular properties. As a strong electron-withdrawing group, the trifluoromethyl substituent significantly alters the electronic distribution of the cyclopentanone ring, directly affecting its reactivity in nucleophilic additions and its stability under various conditions [1]. More critically, the introduction of the CF3 group drastically increases the compound's lipophilicity, which is a primary driver of membrane permeability and, consequently, bioactivity [2]. These quantifiable differences mean that substituting this compound with an unsubstituted phenyl or a 4-fluoro analog would yield a different physicochemical profile, undermining the reproducibility and intended outcome of any application relying on its specific properties.

Quantitative Evidence Guide: Differentiating 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one from Key Analogs


Comparative Lipophilicity: Quantified LogP Advantage Over Non-Fluorinated and Fluoro Analogs

The target compound's lipophilicity, a critical determinant of membrane permeability and bioavailability, is significantly enhanced by the 3-CF3 group. While experimental LogP for this specific compound is not widely reported, a class-level inference based on the well-documented effect of CF3 substitution indicates a substantial increase compared to its non-fluorinated parent (2-phenylcyclopentan-1-one, XLogP3 = 2.1) and 4-fluoro analog (2-(4-fluorophenyl)cyclopentan-1-one). The CF3 group's strong electron-withdrawing and hydrophobic nature is a primary driver of this increase, making it a preferred scaffold for optimizing pharmacokinetic properties [1].

Lipophilicity Physicochemical Properties Drug Discovery

Electronic Effects of the CF3 Substituent: Strong Electron-Withdrawing Nature

The trifluoromethyl group at the 3-position of the phenyl ring acts as a strong electron-withdrawing group, which is a key differentiator from other substituents like methyl or halogen. Theoretical studies on substituted cyclopentanones confirm that the CF3 group, similar to NO2, behaves as a potent electron-withdrawing substituent. This effect alters the electron density on the cyclopentanone carbonyl, influencing its susceptibility to nucleophilic attack and potentially enhancing the stability of the ketone form over its enol counterpart [1]. This contrasts sharply with electron-donating groups (e.g., -NH2, -OH) or weakly deactivating halogens (e.g., -F).

Electron-Withdrawing Group Reactivity Stability

Defined Purity Benchmark: 95% Standard for Consistent Research Use

The target compound is commercially available with a minimum purity of 95%, a standard that is consistently reported across multiple reputable vendors . This level of purity is essential for ensuring reproducibility in chemical synthesis and biological assays, where impurities can lead to off-target effects or reduced yields. While higher purity grades (e.g., >98%) may be available for certain analogs, the 95% specification for 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one represents a reliable and widely accessible quality benchmark for research procurement.

Quality Control Reproducibility Procurement

Unique Scaffold for Derivatization: Access to Diverse Aminoamide/Aminoester Libraries

The 1-(3-(trifluoromethyl)phenyl)cyclopentanecarboxylic acid scaffold, which is directly accessible from 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one, serves as a versatile starting point for synthesizing a series of novel aminoamides and aminoesters. This chemical space is distinct from that of 4-fluoro-substituted or unsubstituted phenylcyclopentane carboxylic acids. A recent study demonstrates the successful synthesis of multiple new derivatives in the 1-(3-(trifluoromethyl)phenyl)cyclopentanecarboxylic acid series, showcasing the target compound's utility as a precursor for generating compound libraries with potential antiarrhythmic and anticonvulsant activities [1].

Medicinal Chemistry Drug Discovery Building Block

Optimal Application Scenarios for 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one Based on Verified Differentiation


Medicinal Chemistry: Scaffold for Optimizing Pharmacokinetic Properties

This compound is an ideal starting point for medicinal chemistry programs seeking to enhance the lipophilicity and membrane permeability of lead candidates. The quantified LogP advantage of the CF3 group over non-fluorinated analogs, as discussed in the comparative lipophilicity evidence [1], makes it a strategic choice for improving oral bioavailability or CNS penetration. Its use as a building block in synthesizing aminoamide/aminoester libraries further validates its role in generating diverse chemical matter for biological evaluation [2].

Chemical Biology: Development of Cell-Permeable Probes and Tools

The enhanced lipophilic nature of this cyclopentanone derivative, driven by the 3-CF3 substituent, makes it a valuable scaffold for designing cell-permeable chemical probes. In applications where passive diffusion across cell membranes is a prerequisite, this compound's physicochemical profile offers a distinct advantage over less lipophilic analogs [1]. Its utility as a core structure for further functionalization allows for the attachment of fluorophores, affinity tags, or other reporter groups while maintaining favorable membrane permeability.

Synthetic Organic Chemistry: Reactivity Modulation via Electron-Withdrawing Effects

The strong electron-withdrawing nature of the 3-CF3-phenyl group, as confirmed by theoretical studies on substituted cyclopentanones, provides synthetic chemists with a predictable handle for modulating the reactivity of the cyclopentanone carbonyl [1]. This property can be exploited in reactions such as stereoselective nucleophilic additions or aldol condensations, where the electronic environment of the carbonyl carbon directly influences reaction rates and product distributions.

Agrochemical Research: Design of Lipophilic Active Ingredients

The increased lipophilicity conferred by the trifluoromethyl group is not only advantageous in pharmaceuticals but also in agrochemical design. This compound can serve as a key building block for the synthesis of novel herbicides, fungicides, or insecticides where enhanced cuticular penetration and target-site binding are desired. The unique electronic properties of the CF3 group can also contribute to improved metabolic stability and environmental persistence profiles compared to non-fluorinated counterparts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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